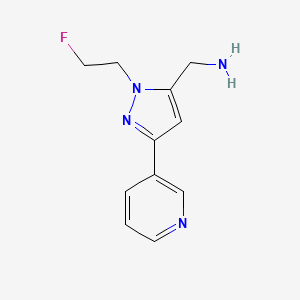

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

Description

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is a pyrazole-derived compound featuring a 2-fluoroethyl substituent at the 1-position and a pyridin-3-yl group at the 3-position of the pyrazole ring, with a methanamine moiety at the 5-position. The fluorine atom in the 2-fluoroethyl group enhances lipophilicity and metabolic stability, while the pyridinyl group contributes to hydrogen bonding and π-π stacking interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors . The methanamine group offers a site for further functionalization, such as salt formation (e.g., hydrochloride) to improve solubility .

Propriétés

IUPAC Name |

[2-(2-fluoroethyl)-5-pyridin-3-ylpyrazol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4/c12-3-5-16-10(7-13)6-11(15-16)9-2-1-4-14-8-9/h1-2,4,6,8H,3,5,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIZXIXRHOSTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=C2)CN)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis generally proceeds through the following key stages:

- Formation of the pyrazole ring : Typically achieved by condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents.

- Introduction of the pyridin-3-yl substituent : Often via palladium-catalyzed cross-coupling reactions or nucleophilic substitution on pyrazole intermediates.

- Incorporation of the 2-fluoroethyl group : Usually introduced by alkylation using fluoroethyl bromide or related fluoroalkyl halides.

- Final functional group transformations and purification : Including amination steps and salt formation if needed.

This modular approach allows for flexibility in modifying substituents to optimize yield and biological activity.

Detailed Preparation Steps

Pyrazole Ring Construction

- Condensation Reaction : Hydrazine derivatives react with 1,3-dicarbonyl compounds to form the pyrazole core. For example, hydrazine hydrate condenses with β-diketones or β-ketoesters to yield substituted pyrazoles.

- Pyridin-3-yl Introduction : The pyridine ring is introduced either by using pyridine-containing starting materials or by palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, attaching the pyridin-3-yl moiety at the 3-position of the pyrazole ring.

Fluoroethyl Group Introduction

- The 2-fluoroethyl substituent is introduced through nucleophilic substitution reactions using 2-fluoroethyl bromide as the alkylating agent.

- Alkylation typically occurs on the nitrogen atom of the pyrazole or on an amine functionality, under controlled conditions (e.g., reflux in polar aprotic solvents like dimethyl sulfoxide or ethanol) to ensure selectivity and high yield.

Aminomethyl Group Formation

- The methanamine group attached to the pyrazole ring is introduced by reductive amination or nucleophilic substitution on a suitable precursor such as a halomethyl-pyrazole intermediate.

- Amination reactions may involve primary or secondary amines, with reaction conditions optimized to maintain the integrity of the fluoroethyl and pyridinyl substituents.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of hydrazine hydrate with 3-oxo-3-(pyridin-3-yl)propanoate or equivalent | Reflux in ethanol, 5-10 min | Formation of 3-(pyridin-3-yl)-1H-pyrazol-5-one intermediate |

| 2 | Conversion of pyrazol-5-one to pyrazol-5-ylmethanamine | Reaction with hydrazine hydrate, extraction with chloroform, silica gel chromatography | Isolated pyrazol-5-ylmethanamine |

| 3 | Alkylation with 2-fluoroethyl bromide | Reflux in ethanol or DMSO, presence of base (e.g., K2CO3) | Introduction of 2-fluoroethyl group on nitrogen |

| 4 | Purification and isolation | Chromatography, recrystallization | Pure (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |

This sequence reflects the typical approach to obtaining the target compound with high purity and yield.

Reaction Conditions and Optimization

- Solvents : Ethanol, dimethyl sulfoxide (DMSO), and chloroform are commonly used solvents for condensation, alkylation, and extraction steps.

- Temperature : Reactions are often conducted under reflux (approx. 70-120 °C) to facilitate completion while minimizing decomposition.

- Catalysts and Bases : Palladium catalysts are employed for cross-coupling steps; bases like potassium carbonate or sodium hydride assist in alkylation and amination reactions.

- Purification : Silica gel chromatography with eluents such as chloroform/methanol or dichloromethane/hexane mixtures is used to isolate the product.

Comparative Data on Related Compounds

| Parameter | Target Compound | Similar Compound A | Similar Compound B |

|---|---|---|---|

| Molecular Formula | C11H13FN4 | C12H19ClFN5 | C12H19ClFN5 |

| Molecular Weight (g/mol) | 220.25 | 287.76 | 287.76 |

| Key Substituents | 2-Fluoroethyl, pyridin-3-yl | 1-Ethylpyrazol, 2-fluoroethyl | 1-Ethylpyrazol, 2-fluoroethyl |

| Synthesis Challenges | Multi-step, requires selective alkylation | Positional isomers, salt formation | Positional isomers, salt formation |

| Yield Considerations | Moderate to high with optimized conditions | Low yields reported (~18%) in analogues | Low yields reported in analogues |

The presence of the fluoroethyl group is critical for enhancing metabolic stability and membrane permeability, as observed in analogues.

Research Findings and Notes

- The fluoroethyl substituent enhances the compound’s pharmacokinetic profile by increasing lipophilicity and metabolic stability.

- Palladium-catalyzed cross-coupling is an effective method for introducing the pyridine ring with high regioselectivity.

- Alkylation with fluoroethyl bromide requires careful control of reaction conditions to avoid side reactions.

- The hydrochloride salt form of related compounds improves aqueous solubility, which is beneficial for drug formulation.

- No direct comparative biological activity data are available for this exact compound; however, pyrazole derivatives with similar structures have demonstrated significant biological activities, including enzyme inhibition and receptor modulation.

Summary Table of Preparation Methods

| Step | Method | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Pyrazole ring synthesis | Condensation | Hydrazine hydrate, 1,3-dicarbonyl compound | Reflux in ethanol, 5-10 min | Forms pyrazole core |

| Pyridine ring introduction | Cross-coupling | Palladium catalyst, pyridin-3-yl precursor | Reflux under N2, polar solvent | High regioselectivity |

| Fluoroethyl group introduction | Alkylation | 2-Fluoroethyl bromide, base (K2CO3) | Reflux in DMSO or ethanol | Requires controlled conditions |

| Aminomethyl group formation | Reductive amination or substitution | Amines, reducing agents | 70-120 °C, polar solvents | Maintains substituent integrity |

| Purification | Chromatography | Silica gel, chloroform/methanol | Ambient temperature | Ensures high purity |

Analyse Des Réactions Chimiques

Types of Reactions

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the pyridinyl group to a piperidine derivative.

Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity : Recent studies suggest that derivatives of pyrazole compounds exhibit antimicrobial properties against various bacterial strains. The unique structure of this compound, particularly the presence of the pyridine ring, may enhance its interaction with microbial membranes, leading to increased efficacy against infections.

Anti-inflammatory Effects : Some derivatives of pyrazole have shown promise in reducing inflammation in cellular models. For instance, compounds similar to this one have been reported to inhibit the production of pro-inflammatory cytokines in microglial cells, which could provide therapeutic avenues for neuroinflammatory conditions .

Neuroprotective Properties : Research indicates that certain pyrazole derivatives can protect dopaminergic neurons from oxidative stress and inflammation, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Drug Development

The structural features of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine make it a candidate for further development as a drug lead compound. Its ability to interact with specific biological targets could be exploited to develop novel therapeutics for various diseases.

Synthesis of Heterocyclic Compounds

The compound can serve as a building block for synthesizing more complex heterocyclic compounds. Its reactivity can be harnessed in chemical reactions to create new molecules with potentially diverse biological activities .

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of various pyrazole derivatives, This compound was found to exhibit significant activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature imparted by the fluoroethyl group.

Case Study 2: Neuroprotective Effects in Parkinson's Disease Models

Another study investigated the neuroprotective effects of this compound in cellular models mimicking Parkinson's disease. It demonstrated the ability to reduce neuronal death induced by oxidative stress, suggesting that it could be developed into a therapeutic agent for neurodegenerative disorders .

Mécanisme D'action

The mechanism of action of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to receptors: The compound might interact with specific receptors in the body, modulating their activity.

Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

Signal transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of a 2-fluoroethyl group , pyridin-3-yl ring , and methanamine functionality. Below is a comparative analysis with closely related analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Fluorine vs. Trifluoromethyl : The 2-fluoroethyl group in the target compound provides moderate lipophilicity compared to the highly lipophilic trifluoromethyl group in . This balance may optimize blood-brain barrier penetration while retaining solubility .

Pyridine Position : The pyridin-3-yl group (target compound) vs. pyridin-2-yl () alters binding interactions. The 3-position allows better π-stacking with aromatic residues in enzyme active sites .

Methanamine Modifications : The hydrochloride salt in demonstrates how protonation of the methanamine group enhances aqueous solubility, a strategy applicable to the target compound for in vivo studies .

Biological Activity : Trifluoromethyl-substituted analogs () show stronger enzyme inhibition, but the target compound’s pyridinyl group may improve selectivity for nicotinic acetylcholine receptors or kinase domains .

Activité Biologique

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is a synthetic compound belonging to the class of pyrazole derivatives, which are recognized for their diverse biological activities. This compound is particularly notable for its potential applications in medicinal chemistry and drug development, especially in targeting various diseases.

The molecular formula of this compound is C12H15FN4, with a molar mass of 234.27 g/mol. It exhibits a density of approximately 1.24 g/cm³ and has a predicted boiling point of 402.8 °C .

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can modulate their activity, leading to various biological effects, including anti-cancer properties and potential neuroprotective effects .

Anticancer Properties

Recent studies have highlighted the pro-apoptotic potential of pyrazole derivatives, including those similar to this compound. For instance, pyrazolo-pyridine derivatives have shown significant anti-proliferative activity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). These compounds were evaluated using the MTT assay, revealing potent cytotoxic effects .

Table 1: Cytotoxicity Data of Pyrazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5j | HeLa | 1.1 | Apoptosis induction |

| 5k | MCF-7 | 3.3 | Cell cycle arrest at G0/G1 phase |

| 4c | HCT116 | >50 | Less active than cisplatin |

| 4d | Huh-7 | <10 | High cytotoxicity |

The mechanism underlying these effects includes the activation of caspases, which are crucial for the apoptotic pathway. The studies demonstrated that compounds like 5j and 5k significantly increased activated caspases in treated cells, confirming their pro-apoptotic activity .

Enzyme Inhibition

Pyrazole derivatives also exhibit inhibitory effects on various enzymes relevant to disease pathways. For example, some compounds have been identified as selective inhibitors of p38 MAP kinase, a target involved in inflammatory responses and cancer progression. The binding interactions were characterized using X-ray crystallography, revealing critical hydrogen bonds that contribute to their selectivity .

Case Studies

A notable case study involved the synthesis and evaluation of pyrazole derivatives against multiple cancer cell lines. The research indicated that modifications in the pyrazole structure could enhance cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

Table 2: Summary of Case Studies on Pyrazole Derivatives

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine?

Synthesis requires sequential functionalization of the pyrazole core. A multi-step approach is recommended:

- Step 1 : Condensation of pyridin-3-yl-substituted propenones with hydrazine derivatives to form the pyrazole ring (analogous to methods in ).

- Step 2 : Introduction of the 2-fluoroethyl group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions.

- Step 3 : Purification using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and characterization via /-NMR to confirm regioselectivity . Critical parameters include temperature control (<60°C to prevent fluorinated side-product formation) and inert atmosphere (N/Ar) to avoid oxidation of the pyridinyl moiety.

Q. Which analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?

- NMR Spectroscopy : Key diagnostic signals include:

Q. How can researchers design initial biological screening assays for this compound?

Prioritize enzyme inhibition assays due to structural similarity to known CYP2A6 inhibitors (e.g., 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM) in :

- In vitro CYP2A6 inhibition : Use human liver microsomes with coumarin as a substrate; measure 7-hydroxycoumarin formation via fluorescence (λ 355 nm, λ 460 nm).

- Concentration range : 0.1–100 µM to determine IC. Include positive controls (tranylcypromine for CYP2A6) and validate selectivity against CYP3A4/CYP2E1 .

Advanced Research Questions

Q. What mechanistic insights explain the CYP2A6 selectivity of this compound compared to other pyrazole derivatives?

The 2-fluoroethyl group enhances selectivity by:

- Steric effects : Bulky substituents reduce binding to CYP3A4’s larger active site .

- Electron-withdrawing fluorine : Stabilizes interactions with CYP2A6’s heme iron via hydrogen bonding to Thr305 . Competitive inhibition kinetics (K < 1 µM) can be confirmed via Lineweaver-Burk plots using varying coumarin concentrations .

Q. How do structural modifications (e.g., fluorination position) impact metabolic stability in vivo?

- 2-Fluoroethyl vs. methylthioethyl : Fluorination at the ethyl chain (vs. sulfur in ) reduces hepatic clearance by CYP2C19 due to decreased electron density.

- Metabolite profiling : Use LC-MS/MS to identify primary metabolites (e.g., oxidative defluorination products) in rat plasma.

- Half-life extension : Fluorine’s inductive effect slows oxidation, as shown in analogs with t > 4 hours .

Q. What strategies can validate target engagement in disease models (e.g., cancer or neurodegeneration)?

- Photoaffinity labeling : Introduce an alkyne handle to the methanamine group for click chemistry-based proteomic profiling in cell lysates.

- In vivo PET imaging : Synthesize F-labeled analogs (replace 2-fluoroethyl with F-ethyl) to track biodistribution in rodent models .

- Knockout validation : Compare CYP2A6 wild-type vs. KO mice to confirm on-target effects in disease phenotypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.